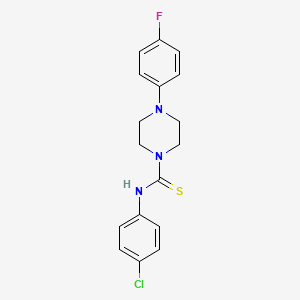

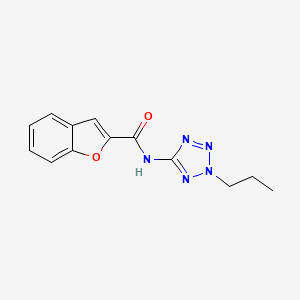

![molecular formula C14H12N2OS B5786039 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol

Übersicht

Beschreibung

1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. ThT has been proven to be a reliable and sensitive tool for the detection of amyloid fibrils, making it a valuable asset in the field of neuroscience research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols have been synthesized through various methods. A significant method includes the condensation of 2-aminothiazole, aromatic aldehydes, and 2-naphthol in the presence of (+)-camphor-10-sulfonic acid as an effective catalyst under ultrasound-promoted solvent-free conditions. This process also enables the conversion of these derivatives in a ring-closure reaction with formaldehyde to form naphthoxazine derivatives (Pelit & Turgut, 2016). Additionally, a solvent-free synthesis approach using sodium dodecyl sulfate as a catalyst in water has been developed, showcasing advantages like short reaction times and excellent yields (Kumar et al., 2010).

Application in Corrosion Inhibition

Research has shown that certain derivatives of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol can inhibit the acidic corrosion of low carbon steel. These derivatives act as anodic inhibitors and their protective effect is due to their adsorption on the metal surface. The adsorption of these compounds in hydrochloric acid solutions follows the Temkin adsorption isotherm, indicating a strong interaction with the metal surface (Hür et al., 2011).

Antiproliferative Activity

A class of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol derivatives has been synthesized and evaluated for their antiproliferative activity against various cell lines, including human prostate, breast, and ovarian cancer cells, as well as mouse skin melanoma and noncancerous Chinese hamster ovary cells. Certain compounds within this class demonstrated potent anti-proliferative behavior, with molecular docking studies providing insights into their probable binding modes and active site interactions in tubulins α and β proteins (Jonnala et al., 2019).

Green Chemistry Approaches

There is an increasing focus on developing green chemistry approaches for synthesizing these derivatives. For instance, using maltose as a green catalyst under solvent-free conditions offers advantages like mild reaction conditions, high yields, clean reaction profiles, and environmentally benign procedures (Adrom et al., 2015). Similarly, the use of phosphate fertilizers as heterogeneous catalysts has been explored, offering high yields and shorter reaction times with easily recoverable and reusable catalysts (Zimou et al., 2019).

Eigenschaften

IUPAC Name |

1-[(1,3-thiazol-2-ylamino)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-8,17H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXJACSXYDLOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CNC3=NC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

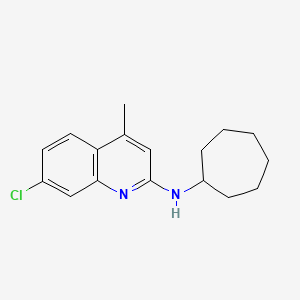

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)

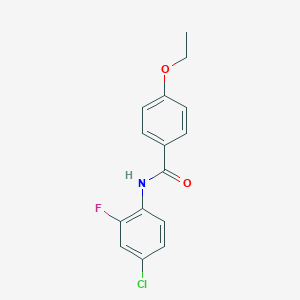

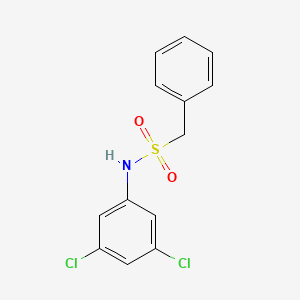

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)

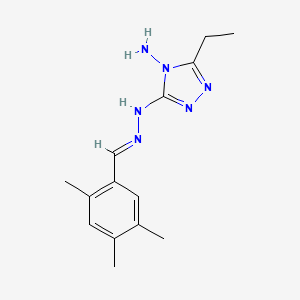

![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)

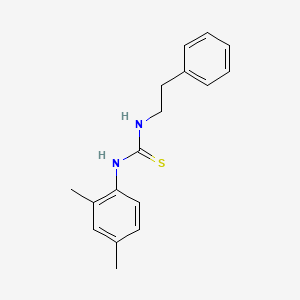

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

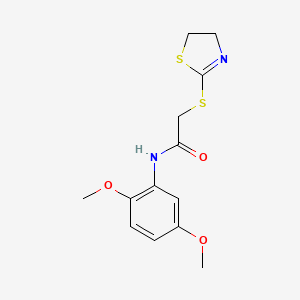

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)